

2,6-Dichlorobenzyl chloride crystal structure analysis

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Compound of Interest

Compound Name: 2,6-Dichlorobenzyl chloride

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An In-depth Technical Guide to the Crystal Structure Analysis of **2,6-Dichlorobenzyl Chloride** for Researchers, Scientists, and Drug Development Professionals.

Abstract

2,6-Dichlorobenzyl chloride is a significant halogenated building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] A thorough understanding of its three-dimensional structure is crucial for predicting its reactivity, intermolecular interactions, and ultimately, its biological activity. While a definitive, publicly available crystal structure of **2,6-Dichlorobenzyl chloride** is not available at the time of this writing, this guide outlines the comprehensive methodology for its crystal structure analysis using single-crystal X-ray diffraction. The experimental protocols and data interpretation are detailed, drawing parallels from the analysis of structurally related compounds such as 2,6-dichlorobenzaldehyde.[2]

Introduction

The precise arrangement of atoms within a crystalline solid, known as its crystal structure, dictates many of its physical and chemical properties. For active pharmaceutical ingredients (APIs) and their intermediates, understanding the crystal structure is paramount for intellectual property, formulation development, and regulatory approval. X-ray crystallography is the definitive method for determining the atomic and molecular structure of a crystal. This document serves as a technical guide to the process of **2,6-Dichlorobenzyl chloride** crystal structure analysis.

Physicochemical Properties

A summary of the known physicochemical properties of **2,6-Dichlorobenzyl chloride** is presented in Table 1. This data is essential for handling, storage, and the design of crystallization experiments.

Table 1: Physicochemical Properties of **2,6-Dichlorobenzyl Chloride**

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₅ Cl ₃	[1][3][4]
Molecular Weight	195.47 g/mol	[1]
Appearance	White to light yellow crystalline low melting mass	[3][5]
Melting Point	36-39 °C	[5][6]
Boiling Point	117-119 °C at 14 mmHg	[5][6]
Solubility	Soluble in methanol (0.1 g/mL, clear)	[3][5][6]
CAS Number	2014-83-7	[1][3][4]

Experimental Protocol for Crystal Structure Determination

The following sections detail the generalized yet comprehensive experimental workflow for the crystal structure analysis of a small organic molecule like **2,6-Dichlorobenzyl chloride**.

Crystal Growth

High-quality single crystals are a prerequisite for X-ray diffraction studies. For a low-melting solid like **2,6-Dichlorobenzyl chloride**, several methods can be employed:

- **Slow Evaporation:** A solution of the compound in a suitable solvent (e.g., methanol, ethanol, or hexane) is allowed to evaporate slowly at a constant temperature. The choice of solvent is critical and often determined empirically.

- **Cooling Crystallization:** A saturated solution of the compound at an elevated temperature is slowly cooled, leading to the formation of crystals.
- **Vapor Diffusion:** A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, promoting crystallization.

Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The data collection process involves the following steps:

- **Crystal Screening:** The crystal is initially screened to assess its quality, including the diffraction intensity and the shape of the diffraction spots.
- **Unit Cell Determination:** A short series of diffraction images are collected to determine the dimensions and angles of the unit cell and to identify the crystal system.
- **Full Data Collection:** A complete set of diffraction data is collected by rotating the crystal in the X-ray beam and recording the intensities of the diffracted X-rays at various orientations. For a compound like **2,6-Dichlorobenzyl chloride**, data would typically be collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

The experimental setup for a related compound, 2,6-dichlorobenzaldehyde, involved the use of a Rigaku R-AXIS RAPID diffractometer with Cu K α radiation ($\lambda = 1.54179 \text{ \AA}$).^[2]

Structure Solution and Refinement

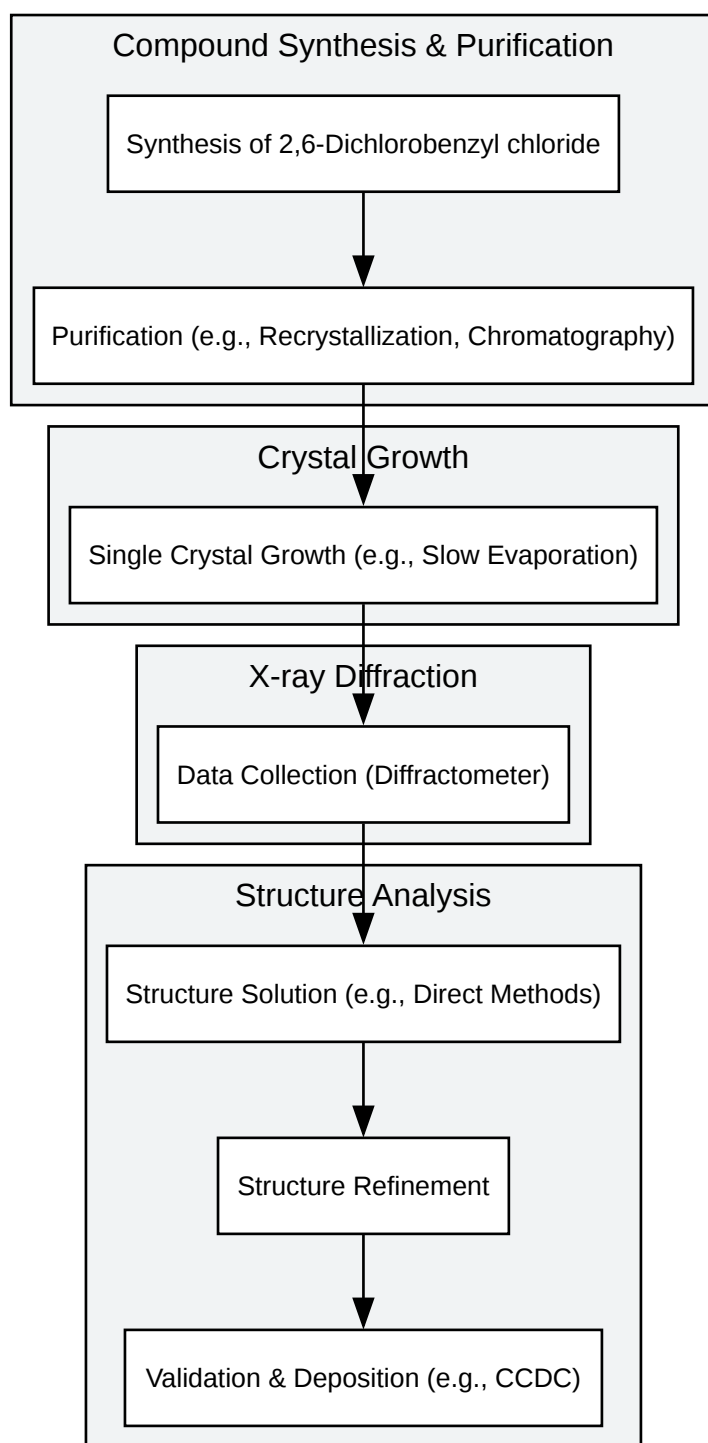
The collected diffraction data is then used to solve and refine the crystal structure:

- **Data Reduction:** The raw diffraction intensities are processed to correct for experimental factors such as background noise, Lorentz factor, and polarization.
- **Structure Solution:** The initial positions of the atoms in the unit cell are determined. For small molecules, direct methods are typically successful.

- **Structure Refinement:** The atomic positions and their displacement parameters are adjusted to achieve the best possible agreement between the observed and calculated diffraction patterns. This is an iterative process that minimizes the R-factor, a measure of the goodness of fit. In the final stages of refinement, hydrogen atoms are often located from the difference Fourier map and refined.[\[2\]](#)

Visualization of Methodologies

The following diagrams illustrate the key workflows and molecular structure pertinent to the analysis of **2,6-Dichlorobenzyl chloride**.



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Figure 1: Experimental workflow for crystal structure analysis.

Figure 2: Molecular structure of **2,6-Dichlorobenzyl chloride**.

Expected Structural Features

Based on the known structure of 2,6-dichlorobenzaldehyde, several structural features can be anticipated for **2,6-Dichlorobenzyl chloride**:

- **Steric Hindrance:** The two chlorine atoms in the ortho positions are expected to cause significant steric hindrance. This may lead to a non-planar arrangement where the chloromethyl group is twisted out of the plane of the benzene ring. In 2,6-dichlorobenzaldehyde, the aldehyde group is indeed twisted out of the plane of the benzene ring.[2]
- **Intermolecular Interactions:** The crystal packing will likely be dominated by van der Waals forces and potentially weak C-H...Cl hydrogen bonds. Stacking of the aromatic rings is also a possibility, as observed in the crystal structure of 2,6-dichlorobenzaldehyde.[2]

Conclusion

While the specific crystal structure of **2,6-Dichlorobenzyl chloride** remains to be publicly reported, this guide provides a robust framework for its determination and analysis. The methodologies described herein are standard in the field of chemical crystallography and would be directly applicable to this compound. A definitive crystal structure would provide invaluable insights for researchers in medicinal chemistry and materials science, aiding in the rational design of novel molecules with desired properties.

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